molecular formula C8H10O4 B14268696 3-(1-Hydroxybutylidene)oxolane-2,4-dione CAS No. 141214-62-2

3-(1-Hydroxybutylidene)oxolane-2,4-dione

Cat. No.: B14268696
CAS No.: 141214-62-2
M. Wt: 170.16 g/mol
InChI Key: YAUGQYPGLOKHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxybutylidene)oxolane-2,4-dione is a cyclic dione derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with two ketone groups at positions 2 and 4, as well as a 1-hydroxybutylidene moiety at position 2. The hydroxybutylidene substituent likely enhances polarity and hydrogen-bonding capacity, influencing solubility and interaction with biological targets.

Properties

CAS No.

141214-62-2

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3-(1-hydroxybutylidene)oxolane-2,4-dione

InChI

InChI=1S/C8H10O4/c1-2-3-5(9)7-6(10)4-12-8(7)11/h9H,2-4H2,1H3

InChI Key

YAUGQYPGLOKHIO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C1C(=O)COC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxybutylidene)oxolane-2,4-dione typically involves the reaction of oxolane-2,4-dione with 1-hydroxybutylidene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust reaction conditions. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxybutylidene)oxolane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the oxolane ring leads to a more saturated compound .

Mechanism of Action

The mechanism of action of 3-(1-Hydroxybutylidene)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxybutylidene group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the oxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional distinctions between 3-(1-Hydroxybutylidene)oxolane-2,4-dione and related dione derivatives:

Compound Core Structure Key Substituents Biological/Physical Properties
This compound Oxolane (tetrahydrofuran) 1-Hydroxybutylidene High polarity; potential H-bond donor/acceptor
YPC-21440 (Thiazolidine-2,4-dione derivative) Thiazolidine (S, N-heterocycle) Imidazo[1,2-b]pyridazinyl, methylpiperazinyl Pan-Pim kinase inhibitor; enhanced solubility via methanesulfonate salt
3-(1-(Phenylamino)ethylidene)-chroman-2,4-dione Chroman (benzofused pyran) Phenylamino-ethylidene Extended conjugation for UV activity; structural stability via normal bond lengths
1-Oxazolidine-2,4-dione derivatives Oxazolidine (N-heterocycle) Variable (e.g., acetyl, benzyl) Tunable electronic properties for synthetic applications
Key Observations:

Core Heterocycles :

  • The oxolane ring lacks heteroatoms beyond oxygen, offering simpler electronic properties compared to thiazolidine (S, N) or oxazolidine (N) derivatives. This may reduce metabolic complexity but limit target specificity .
  • Chroman-2,4-diones exhibit fused aromatic systems, enhancing UV absorption and rigidity, which are absent in the oxolane-based compound .

Substituent Effects: The 1-hydroxybutylidene group in the target compound contrasts with the arylpiperazinyl groups in YPC-21440, which confer kinase inhibition via hydrophobic and electrostatic interactions . Unlike phenylamino-substituted chroman-diones, the hydroxybutylidene moiety may prioritize interactions with polar biological targets (e.g., enzymes with hydrophilic active sites).

Physicochemical and Pharmacological Properties

Property This compound Thiazolidine-2,4-diones (e.g., YPC-21440) Chroman-2,4-diones
Solubility Moderate (polar hydroxy group) High (piperazine substituents; salt forms) Low (aromatic rigidity)
Stability Likely stable (normal bond lengths inferred) Stable under physiological conditions Stable (validated bond lengths)
Bioactivity Underexplored Kinase inhibition (nanomolar IC50) Antioxidant/chelating potential
Mechanistic Insights:
  • Thiazolidine-2,4-diones like YPC-21440 achieve nanomolar potency against Pim kinases due to their planar imidazo[1,2-b]pyridazinyl groups and flexible piperazine tails, enabling deep binding-pocket penetration .
  • Chroman-2,4-diones exhibit chelating capabilities via their conjugated diketone systems, which the oxolane analog may lack due to its smaller ring and substituent orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.